[7-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone
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Overview
Description
JWH 018 7-hydroxyindole metabolite-d9 is a deuterated form of the 7-hydroxyindole metabolite of JWH 018. This compound contains nine deuterium atoms at specific positions, making it useful as an internal standard for the quantification of JWH 018 7-hydroxyindole metabolite by gas chromatography or liquid chromatography-mass spectrometry . JWH 018 itself is a synthetic cannabinoid that acts as a mildly selective agonist of the peripheral cannabinoid receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 018 7-hydroxyindole metabolite-d9 involves the incorporation of deuterium atoms into the 7-hydroxyindole metabolite of JWH 018. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the use of deuterated reagents and solvents to achieve the desired deuterium incorporation .
Industrial Production Methods
Industrial production of JWH 018 7-hydroxyindole metabolite-d9 is typically carried out in specialized facilities equipped to handle deuterated compounds. The production process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually formulated as a solution in methanol for ease of use in analytical applications .
Chemical Reactions Analysis
Types of Reactions
JWH 018 7-hydroxyindole metabolite-d9 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the indole ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .
Scientific Research Applications
JWH 018 7-hydroxyindole metabolite-d9 is primarily used as an analytical reference standard in forensic chemistry and toxicology. Its applications include:
Quantification of JWH 018 Metabolites: Used as an internal standard in gas chromatography or liquid chromatography-mass spectrometry to quantify JWH 018 metabolites in biological samples.
Forensic Analysis: Helps in the detection and identification of synthetic cannabinoids in forensic investigations.
Pharmacokinetic Studies: Used in studies to understand the metabolism and excretion of JWH 018 in the human body.
Mechanism of Action
JWH 018 7-hydroxyindole metabolite-d9 itself does not exert pharmacological effects but serves as a marker for the presence of JWH 018 metabolites. JWH 018 acts as a mildly selective agonist of the peripheral cannabinoid receptor, leading to various physiological effects. The 7-hydroxyindole metabolite is a minor monohydroxylated urinary metabolite of JWH 018, indicating its metabolic pathway .
Comparison with Similar Compounds
Similar Compounds
JWH 018 4-hydroxyindole metabolite-d9: Another deuterated metabolite of JWH 018, differing in the position of the hydroxyl group.
JWH 018 5-hydroxyindole metabolite-d9: Similar to the 7-hydroxyindole metabolite but with the hydroxyl group at the 5-position.
Uniqueness
JWH 018 7-hydroxyindole metabolite-d9 is unique due to its specific deuterium labeling and the position of the hydroxyl group. This makes it particularly useful as an internal standard for the quantification of JWH 018 metabolites, providing accurate and reliable analytical results .
Properties
Molecular Formula |
C24H23NO2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
[7-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H23NO2/c1-2-3-6-15-25-16-21(19-12-8-14-22(26)23(19)25)24(27)20-13-7-10-17-9-4-5-11-18(17)20/h4-5,7-14,16,26H,2-3,6,15H2,1H3/i1D3,2D2,3D2,6D2 |
InChI Key |
OHAPOWHHSCCXIL-YGYNLGCDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=C1C(=CC=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCCCCN1C=C(C2=C1C(=CC=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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